(Z)-3-Methyl-2-hexene

Description

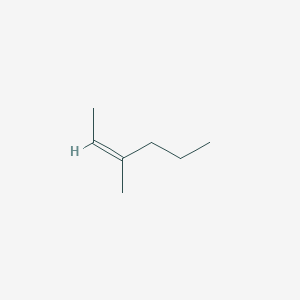

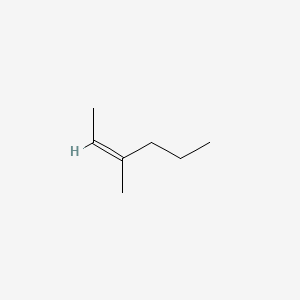

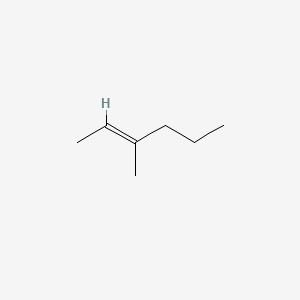

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-methylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMUUSXQSKCZNO-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879001 | |

| Record name | 2-HEXENE, 3-METHYL-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10574-36-4 | |

| Record name | 2-Hexene, 3-methyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-3-Methyl-2-hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HEXENE, 3-METHYL-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (Z)-3-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-Methyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. As a Z-isomer, it possesses specific stereochemistry that influences its physical and chemical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis and reactivity. Detailed experimental protocols for its synthesis via the Wittig reaction and a characteristic reaction, hydroboration-oxidation, are presented. While direct biological activity and defined signaling pathways for this compound are not extensively documented in publicly available literature, this guide will touch upon the biological relevance of structurally similar molecules to provide context for potential future research. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a volatile, flammable liquid. Its properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ | [1][2][3] |

| Molecular Weight | 98.19 g/mol | [1][2] |

| CAS Number | 10574-36-4 | [2] |

| IUPAC Name | (2Z)-3-Methylhex-2-ene | [1] |

| Synonyms | cis-3-Methyl-2-hexene | [2] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 94 - 97.3 °C | N/A |

| Melting Point | -119 °C | N/A |

| Density | 0.714 g/cm³ | N/A |

| Refractive Index | 1.414 | N/A |

Spectroscopic Data

| Technique | Key Data Points | Source(s) |

| ¹H NMR | Data available in spectral databases. | [1] |

| ¹³C NMR | Data available in spectral databases. | [1] |

| Infrared (IR) Spectroscopy | Data available in spectral databases. | [2] |

| Mass Spectrometry (MS) | Data available in spectral databases. | [2] |

Synthesis and Reactivity

Synthesis via Wittig Reaction

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction.[4][5] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, 2-pentanone is reacted with the ylide derived from ethyltriphenylphosphonium bromide. The use of a non-stabilized ylide generally favors the formation of the Z-isomer.[1]

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2-Pentanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, suspend ethyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension while maintaining the temperature at 0 °C. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Reaction with Ketone: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

References

An In-depth Technical Guide to (Z)-3-Methyl-2-hexene

CAS Number: 10574-36-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-3-Methyl-2-hexene. It also details relevant experimental protocols for its synthesis and analysis and explores its potential relevance in the context of volatile organic compounds (VOCs) as biomarkers in diagnostics and drug development.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C₇H₁₄.[1][2][3] It is also known by its synonyms, including cis-3-Methyl-2-hexene and (2Z)-3-Methyl-2-hexene.[1][2][3] The following tables summarize its key physical and chemical properties.

| Identifier | Value | Reference |

| IUPAC Name | (Z)-3-methylhex-2-ene | [2] |

| CAS Number | 10574-36-4 | [2][3] |

| Molecular Formula | C₇H₁₄ | [1][2][3] |

| Molecular Weight | 98.19 g/mol | [1][2] |

| InChI | InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3/b7-5- | [2][3] |

| InChIKey | JZMUUSXQSKCZNO-ALCCZGGFSA-N | [1][2][3] |

| Canonical SMILES | CCC/C(=C\C)/C | [2] |

| Physical Property | Value | Reference |

| Melting Point | -119 °C | [1] |

| Boiling Point | 94 °C | [1] |

| Critical Temperature | 266 °C | [1] |

| Water Solubility | 27.83 mg/L @ 25 °C (estimated) | [4] |

| XlogP3-AA | 3.30 (estimated) | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data Type | Key Features |

| ¹H NMR | Alkenyl protons are deshielded and appear at a lower field. The coupling constants between vicinal alkene protons can help confirm the (Z)-stereochemistry. The spectrum will also show signals for the methyl and ethyl groups. |

| ¹³C NMR | The sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum (typically 100-150 ppm). |

| Infrared (IR) Spectroscopy | Characteristic peaks include C-H stretching of the alkene at ~3000-3100 cm⁻¹, C=C stretching at ~1650 cm⁻¹, and C-H bending (out-of-plane) which can also be indicative of the substitution pattern of the alkene.[6][7] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an alkene of this structure. |

Experimental Protocols

Synthesis of an Alkene via the Wittig Reaction (General Protocol)

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to produce an alkene.[8][9][10] For the synthesis of this compound, 2-pentanone would be the starting ketone.

Materials:

-

An appropriate alkyl halide (e.g., 1-bromopropane)

-

A strong base (e.g., n-butyllithium)

-

2-Pentanone

-

Anhydrous diethyl ether or THF

-

Sodium hydroxide (B78521) solution

-

Dichloromethane

-

Separatory funnel

-

Round bottom flask

-

Stirring apparatus

Procedure:

-

Preparation of the Phosphonium (B103445) Salt: In a round bottom flask, dissolve triphenylphosphine in an appropriate solvent. Add the alkyl halide and stir the mixture, which will likely lead to the precipitation of the phosphonium salt. Isolate the salt by filtration.

-

Formation of the Ylide: Suspend the phosphonium salt in anhydrous ether or THF under an inert atmosphere. Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is often indicated by a color change.

-

Wittig Reaction: To the ylide solution, add the 2-pentanone dropwise while maintaining the cool temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[8] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the alkene.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure and stereochemistry of this compound.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain a background spectrum of the empty sample holder (e.g., ATR crystal).

-

Place a small drop of the liquid sample onto the crystal.

-

Acquire the IR spectrum.

-

Identify the characteristic absorption bands for alkenes to confirm the presence of the C=C double bond and associated C-H bonds.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject a small volume of a dilute solution of the sample in a volatile solvent into the GC-MS instrument.

-

The sample is vaporized and separated on a capillary column.

-

The separated components are then introduced into the mass spectrometer for detection and identification.

-

Compare the resulting mass spectrum with a library of known spectra to confirm the identity of the compound.[15][16]

Relevance in Diagnostics and Drug Development

While there is no specific information linking this compound to biological activity or drug development, its nature as a volatile organic compound (VOC) places it in a class of molecules with increasing importance in medical diagnostics.[1][3][17] VOCs are produced by various metabolic processes in the body and can be detected in exhaled breath, urine, and other bodily fluids.[3][18] Changes in the profile of VOCs can be indicative of disease states, making them promising non-invasive biomarkers.[1][17]

The potential workflow for investigating a VOC like this compound as a biomarker is illustrated below.

References

- 1. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. owlstonemedical.com [owlstonemedical.com]

- 4. This compound, 10574-36-4 [thegoodscentscompany.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. newtowncreek.info [newtowncreek.info]

- 16. dem.ri.gov [dem.ri.gov]

- 17. Diagnostic Application of Volatile Organic Compounds as Potential Biomarkers for Detecting Digestive Neoplasia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical Application of Volatile Organic Compound Analysis for Detecting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of (Z)-3-Methyl-2-hexene

An In-depth Technical Guide to the Physical Properties of (Z)-3-Methyl-2-hexene

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and includes detailed experimental methodologies for the determination of these properties.

Core Physical Properties

This compound is an organic compound with the molecular formula C7H14.[1] It is a structural isomer of other hexenes and exhibits specific physical characteristics due to its molecular geometry.

Data Presentation

The quantitative are summarized in the table below for straightforward reference and comparison.

| Physical Property | Value | Units |

| Molecular Formula | C7H14 | |

| Molecular Weight | 98.1861 g/mol | [1][2] |

| Boiling Point | 94 - 97.3 | °C |

| Melting Point | -119 | °C |

| Density | 0.714 | g/cm³ |

| Refractive Index | 1.414 | |

| Vapor Pressure | 48.1 | mmHg at 25°C |

| LogP (Octanol/Water Partition Coefficient) | 2.7527 |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[3] Several methods can be employed for its determination.

Simple Distillation Method:

-

Apparatus Setup: A distillation flask is filled with a small volume (at least 5 mL) of this compound and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The flask is connected to a condenser, which is, in turn, connected to a receiving flask.[3][4]

-

Heating: The distillation flask is gently heated.

-

Temperature Reading: As the liquid boils and the vapor moves into the condenser, the temperature reading on the thermometer will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[5]

-

Pressure Correction: The atmospheric pressure is recorded, as the boiling point is dependent on it. If the pressure deviates from standard pressure (760 mmHg), a correction may be necessary.[3][5]

Thiele Tube Method:

This micro-method is suitable for small sample volumes.[4]

-

Sample Preparation: A small amount of this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]

Determination of Density

Density is the mass of a substance per unit volume.[6]

-

Mass Measurement: An empty, dry graduated cylinder is weighed on an electronic balance, and its mass is recorded.[6][7]

-

Volume Measurement: A specific volume of this compound (e.g., 10 mL) is accurately measured into the graduated cylinder. The volume is read from the bottom of the meniscus.[6][7]

-

Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed, and the mass is recorded.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[6][8]

-

Density = Mass / Volume

-

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when it enters a substance.[9] It is a characteristic property of a substance.

-

Apparatus: An Abbe refractometer is commonly used for this measurement.[10]

-

Calibration: The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.[11]

-

Measurement: Light is passed through the sample, and the eyepiece is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.[10]

-

Temperature Correction: The refractive index is temperature-dependent. Measurements are typically corrected to a standard temperature, usually 20°C. A general correction factor for many organic compounds is approximately 0.00045 per degree Celsius.[9][11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination and validation of the .

Caption: Logical workflow for the experimental determination of physical properties.

References

- 1. 2-Hexene, 3-methyl-,(2Z)- | CAS#:10574-36-4 | Chemsrc [chemsrc.com]

- 2. 3-Methyl-2-hexene [webbook.nist.gov]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acs.org [acs.org]

- 8. wjec.co.uk [wjec.co.uk]

- 9. athabascau.ca [athabascau.ca]

- 10. davjalandhar.com [davjalandhar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of (Z)-3-Methyl-2-hexene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the molecular structure and bonding of (Z)-3-Methyl-2-hexene. It covers its nomenclature, stereochemistry, and fundamental bonding principles, including hybridization and molecular geometry. Detailed experimental protocols for common analytical techniques used in structural elucidation are also presented to serve as a practical guide for laboratory professionals.

Molecular Structure and Identification

This compound is an unsaturated hydrocarbon belonging to the alkene family.[1][2] Its structure is characterized by a six-carbon chain with a methyl group substituent and a carbon-carbon double bond. The specific stereochemistry, denoted by "(Z)", dictates the spatial arrangement of substituents around this double bond.

Nomenclature and Chemical Identifiers

The systematic IUPAC name for this compound is (Z)-3-methylhex-2-ene.[3] It is also commonly referred to by its synonym, cis-3-Methyl-2-hexene.[3][4][5] For precise identification and database retrieval, several unique identifiers are used, which are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | (Z)-3-methylhex-2-ene | [3] |

| Synonyms | cis-3-Methyl-2-hexene, (2Z)-3-Methyl-2-hexene | [3][4] |

| CAS Number | 10574-36-4 | [3][4][5] |

| Molecular Formula | C₇H₁₄ | [1][3][6] |

| Molecular Weight | 98.19 g/mol | [3] |

| Canonical SMILES | CCC/C(=C\C)/C | [3] |

| InChI Key | JZMUUSXQSKCZNO-ALCCZGGFSA-N | [3][4] |

Table 1: Molecular Identifiers and Properties for this compound.

Stereochemistry

The "(Z)" designation in the name is derived from the German word zusammen, meaning "together." It specifies the stereochemistry of the alkene. According to the Cahn-Ingold-Prelog (CIP) priority rules:

-

At carbon-2 (C2), the methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

-

At carbon-3 (C3), the ethyl group (-CH₂CH₃) has a higher priority than the methyl group (-CH₃).

The (Z)-isomer is the configuration where the two higher-priority groups (the methyl on C2 and the ethyl on C3) are located on the same side of the plane of the double bond. This geometric constraint is due to the restricted rotation around the C=C double bond.[7]

Molecular Bonding and Geometry

The chemical properties and three-dimensional shape of this compound are direct consequences of its electronic structure and the nature of its covalent bonds.

The Carbon-Carbon Double Bond

The defining feature of an alkene is the carbon-carbon double bond. This bond is comprised of two distinct components:[7][8]

-

A Sigma (σ) Bond: Formed by the direct, head-on overlap of sp² hybrid orbitals from each carbon atom. The electron density of the σ bond is concentrated along the internuclear axis.[8]

-

A Pi (π) Bond: Formed by the parallel, sideways overlap of the unhybridized 2p orbitals on each carbon atom. The electron density of the π bond is located above and below the plane of the sigma bond framework.[8][9]

The π bond is weaker and its electrons are more exposed than those in the σ bond, making it the primary site of reactivity in alkenes.[7][8]

Atomic Orbital Hybridization

The bonding framework of the molecule can be understood through the concept of atomic orbital hybridization:

-

sp² Hybridization: The two carbon atoms involved in the double bond (C2 and C3) are sp² hybridized. This occurs when one s orbital and two p orbitals mix to form three equivalent hybrid orbitals.[8][10] These sp² orbitals arrange themselves in a trigonal planar geometry, leading to bond angles of approximately 120°.[11][12][13] The remaining unhybridized p orbital on each carbon participates in the π bond.

-

sp³ Hybridization: The remaining five carbon atoms (C1, the methyl substituent on C3, C4, C5, and C6) are sp³ hybridized. This involves the mixing of one s orbital and three p orbitals to form four equivalent hybrid orbitals, which adopt a tetrahedral geometry with ideal bond angles of 109.5°.[14]

Molecular Geometry

The overall shape of the molecule is dictated by these hybridization states. The region around the C2=C3 double bond is flat (planar), with the substituents lying in the same plane.[15] The alkyl portions of the molecule (the methyl and ethyl groups) have a three-dimensional tetrahedral arrangement of their atoms.

| Bond Type | Hybridization | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C=C | sp² - sp² | ~ 1.34 | n/a |

| C-C | sp² - sp³ | ~ 1.50 | ~ 120 |

| C-C | sp³ - sp³ | ~ 1.54 | ~ 109.5 |

| =C-H | sp² - s | ~ 1.09 | ~ 120 |

| -C-H | sp³ - s | ~ 1.10 | ~ 109.5 |

Table 2: Typical Bond Parameters in Alkenes. Note: Actual values for this compound may vary slightly.

Visualization of Molecular Structure

Diagrams generated using Graphviz provide a clear representation of the molecule's connectivity and stereochemistry.

Caption: 2D skeletal structure of 3-Methyl-2-hexene with IUPAC numbering.

Caption: Diagram illustrating the (Z) configuration of 3-Methyl-2-hexene.

Experimental Protocols for Structural Elucidation

The structure of this compound can be confirmed using a combination of spectroscopic and chemical methods.

Caption: Experimental workflow for the structural analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Objective: To determine the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology:

-

Sample Preparation: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key signals for alkenes typically appear between 4.5-6.0 ppm.[16] The integration of peaks corresponds to the number of protons, and splitting patterns (multiplicity) reveal adjacent protons.

-

¹³C NMR Acquisition: Acquire a broadband-decoupled ¹³C NMR spectrum. Alkene carbons typically resonate in the 100-150 ppm range.[17]

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to map out the complete bonding network.[18]

-

-

Expected Data: The spectra will confirm the number of unique carbon and hydrogen environments, and coupling constants between vinylic protons can help confirm the Z-stereochemistry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[19][20]

-

Objective: To detect the characteristic vibrational frequencies of the C=C double bond and associated C-H bonds.

-

Methodology:

-

Sample Preparation (Thin Film): As the sample is a liquid, the easiest method is to place one drop of the pure liquid between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin capillary film.

-

Background Spectrum: Place the empty, clean salt plates in the spectrometer and run a background scan to subtract atmospheric and plate absorbances.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[19]

-

-

Expected Data: The spectrum should display characteristic absorption bands:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation of compounds with their structural identification based on mass-to-charge ratio.[21][22]

-

Objective: To confirm the molecular weight and determine the fragmentation pattern of the molecule.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The column is heated using a temperature program to separate components based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. It is ionized (typically by electron impact), causing it to fragment. The mass analyzer separates the resulting parent ion and fragment ions based on their mass-to-charge (m/z) ratio.

-

-

Expected Data: The output will include a chromatogram showing the retention time of the compound and a mass spectrum. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₁₄ (m/z = 98). Other peaks will correspond to characteristic fragments, providing a "fingerprint" that helps confirm the structure.

Qualitative Chemical Tests

Simple, rapid chemical tests can indicate the presence of the alkene functional group.[23][24]

-

Objective: To qualitatively confirm the presence of unsaturation (C=C double bond).

-

Protocols:

-

Bromine Water Test: Add a few drops of bromine water (an orange/brown solution) to a small sample of this compound and shake. A positive test for an alkene is the rapid decolorization of the bromine water as the bromine undergoes an addition reaction across the double bond.[2]

-

Baeyer's Test (Potassium Permanganate): Add a few drops of a cold, dilute, alkaline solution of potassium permanganate (B83412) (KMnO₄, a purple solution) to a sample of the alkene and shake. A positive test is the disappearance of the purple color and the formation of a brown precipitate (manganese dioxide, MnO₂), indicating the oxidation of the double bond.[23][24]

-

References

- 1. CharChem. This compound [easychem.org]

- 2. passmyexams.co.uk [passmyexams.co.uk]

- 3. This compound | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hexene, 3-methyl-, (Z)- [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. 3-Methyl-2-hexene|lookchem [lookchem.com]

- 7. ALKENES [sydney.edu.au]

- 8. Video: Structure and Bonding of Alkenes [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homework.study.com [homework.study.com]

- 12. leah4sci.com [leah4sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sp, sp2, sp3, sp3d, sp3d2 Hybridised Orbitals, Examples [unacademy.com]

- 15. Stabilities of Alkenes, sp2 Hybridization in Alkenes | Pharmaguideline [pharmaguideline.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. Experimental Design [web.mit.edu]

- 20. webassign.net [webassign.net]

- 21. newtowncreek.info [newtowncreek.info]

- 22. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 23. homework.study.com [homework.study.com]

- 24. issr.edu.kh [issr.edu.kh]

An In-depth Technical Guide to the Stereoisomerism of 3-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-hexene, a simple alkene with the chemical formula C₇H₁₄, serves as a fundamental example of geometric isomerism. Due to the substitution pattern around its carbon-carbon double bond, it exists as two distinct stereoisomers: (E)-3-Methyl-2-hexene and (Z)-3-Methyl-2-hexene. This technical guide provides a comprehensive overview of the stereoisomerism of 3-Methyl-2-hexene, including its structural elucidation, physicochemical properties, and relevant experimental protocols for isomer separation and characterization. This information is crucial for professionals in chemical research and drug development where stereochemical purity is often a critical parameter.

Introduction to Stereoisomerism in 3-Methyl-2-hexene

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. 3-Methyl-2-hexene exhibits a form of stereoisomerism known as E/Z isomerism (or cis-trans isomerism) due to the restricted rotation around the C2=C3 double bond.[1][2]

The presence of two different substituent groups on each carbon atom of the double bond is the prerequisite for this type of isomerism. In the case of 3-Methyl-2-hexene:

-

Carbon 2 (C2) is bonded to a hydrogen atom and a methyl group.

-

Carbon 3 (C3) is bonded to a methyl group and an ethyl group.

This substitution pattern gives rise to two geometric isomers, designated as (E) and (Z) according to the Cahn-Ingold-Prelog (CIP) priority rules.

The (E) and (Z) Isomers of 3-Methyl-2-hexene

The designation of the isomers as (E) or (Z) is determined by assigning priorities to the substituents on each carbon of the double bond based on atomic number.

-

At C2: The methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

-

At C3: The ethyl group (-CH₂CH₃) has a higher priority than the methyl group (-CH₃).

The spatial arrangement of these higher-priority groups determines the isomer:

-

This compound: The higher-priority groups (methyl on C2 and ethyl on C3) are on the same side of the double bond. The "Z" comes from the German word zusammen, meaning "together". This is also referred to as the cis isomer.

-

(E)-3-Methyl-2-hexene: The higher-priority groups are on opposite sides of the double bond. The "E" comes from the German word entgegen, meaning "opposite". This is also referred to as the trans isomer.

Quantitative Data of Stereoisomers

The following table summarizes key quantitative data for the (E) and (Z) stereoisomers of 3-Methyl-2-hexene.

| Property | (E)-3-Methyl-2-hexene | This compound |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.1861 g/mol | 98.1861 g/mol |

| CAS Registry Number | 20710-38-7[3] | 10574-36-4[4] |

| Boiling Point | 94 °C | 94 °C[1] |

| Melting Point | -129 °C | -119 °C[1] |

| Density | 0.714 g/cm³ | Not readily available |

Experimental Protocols

Separation of (E) and (Z) Isomers by Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile isomers like (E)- and this compound based on their differential partitioning between a stationary phase and a mobile gas phase.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for hydrocarbon analysis.

-

Column: A high-resolution capillary column, such as one with a nonpolar stationary phase (e.g., squalane), is recommended for separating closely related isomers.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Injection: A small volume (e.g., 1 µL) of the isomer mixture, either neat or diluted in a volatile solvent like pentane, is injected into the heated injection port.

-

Temperature Program: An oven temperature program is employed to ensure the elution of the components. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 150°C) at a controlled rate (e.g., 5°C/min).

-

Detection: The FID provides a sensitive response to the eluting hydrocarbons.

-

Data Analysis: The retention times and peak areas of the isomers are recorded. Identification of the (E) and (Z) isomers can be achieved by comparing their retention times to those of known standards. Generally, the more volatile isomer will have a shorter retention time.

Characterization by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and confirmation of the stereochemistry of the isomers.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic protons and the protons of the allylic methyl and ethyl groups will differ between the (E) and (Z) isomers due to their different spatial environments.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the sp² hybridized carbons of the double bond and the adjacent allylic carbons, will be distinct for each isomer.

-

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the IR spectrum can sometimes be used to distinguish between cis and trans isomers of alkenes.

Visualizing the Stereoisomers of 3-Methyl-2-hexene

The logical relationship and structures of the (E) and (Z) isomers of 3-Methyl-2-hexene are depicted in the following diagram.

Caption: Relationship between the stereoisomers of 3-Methyl-2-hexene.

Conclusion

The stereoisomerism of 3-Methyl-2-hexene is a clear illustration of E/Z isomerism in alkenes. The distinct spatial arrangements of the (E) and (Z) isomers lead to differences in their physical properties, which allows for their separation and individual characterization. A thorough understanding of these principles and the associated experimental techniques is fundamental for chemists in research and industry, particularly in fields where stereoisomerically pure compounds are required.

References

Synthesis of (Z)-3-Methyl-2-hexene from Ethyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (Z)-3-Methyl-2-hexene, a valuable organic building block, starting from the readily available reagent, ethyl bromide. This document details two primary synthetic pathways, with a major focus on the Wittig reaction, known for its reliability in creating carbon-carbon double bonds with stereochemical control. An alternative route via hydroboration of an alkyne is also discussed. The guide includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in practical application.

Primary Synthetic Pathway: The Wittig Reaction

The most direct and widely utilized method for the synthesis of this compound from ethyl bromide is the Wittig reaction. This powerful olefination reaction involves the reaction of a phosphorus ylide with a ketone. For this specific synthesis, the key steps are the preparation of the phosphonium (B103445) salt from ethyl bromide, the generation of the corresponding ylide, and the subsequent reaction with 2-pentanone. Non-stabilized ylides, such as the one derived from ethyl bromide, typically favor the formation of the (Z)-alkene.[1]

Overall Synthetic Scheme

The overall two-step synthesis is depicted below:

Step 1: Synthesis of Ethyltriphenylphosphonium Bromide

Step 2: Wittig Reaction

Experimental Protocols

1.2.1. Synthesis of Ethyltriphenylphosphonium Bromide

This procedure outlines the synthesis of the key phosphonium salt intermediate from ethyl bromide and triphenylphosphine (B44618).[2][3]

-

Materials:

-

Ethyl bromide (C2H5Br)

-

Triphenylphosphine (P(C6H5)3)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (0.8 mol) and toluene (1000 mL).

-

Add ethyl bromide (0.5 mol) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 10 hours. A white solid will precipitate during the reaction.

-

After the reaction is complete, allow the mixture to cool to approximately 50 °C.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the filter cake with toluene (3 x 50 mL).

-

Dry the solid product in a vacuum oven at 50 °C until a constant weight is achieved.

-

1.2.2. Synthesis of this compound via Wittig Reaction

This protocol describes the in-situ generation of the phosphorus ylide and its reaction with 2-pentanone to yield the target alkene.[4]

-

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

2-Pentanone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.0 eq).

-

Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.

-

Stir the ylide solution at 0 °C for 1 hour.

-

Slowly add a solution of 2-pentanone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Reference |

| Ethyltriphenylphosphonium bromide | C20H20BrP | 371.25 | 82-92 | [2][3] |

| This compound | C7H14 | 98.19 | Not specified in literature, but generally moderate to good for Wittig reactions. |

| Spectroscopic Data for this compound | |

| ¹H NMR | Spectral data available in public databases such as PubChem and SpectraBase.[5][6] |

| ¹³C NMR | Spectral data available in public databases such as PubChem.[5] |

| IR Spectrum | Available in the NIST Chemistry WebBook and PubChem.[5][7] |

| Mass Spectrometry (GC-MS) | Available in the NIST Chemistry WebBook and PubChem.[5][8] |

Alternative Synthetic Pathway: Hydroboration of an Alkyne

An alternative strategy for the stereoselective synthesis of this compound involves the partial reduction of an internal alkyne. This route requires the initial synthesis of 3-methyl-2-hexyne, followed by a stereoselective reduction using a poisoned catalyst, such as Lindlar's catalyst, which selectively produces the (Z)-alkene.[9][10]

Overall Synthetic Scheme

Step 1: Synthesis of 3-Methyl-2-hexyne

This can be achieved through the alkylation of a smaller alkyne. For instance, deprotonation of 1-butyne (B89482) with a strong base like sodium amide, followed by reaction with ethyl bromide.

Note: This produces 3-hexyne. A different starting alkyne would be required for 3-methyl-2-hexyne. A more appropriate route would be the reaction of the acetylide of propyne (B1212725) with a propyl halide, followed by methylation, or a Grignard-based approach. A plausible route starts from propyne, which is deprotonated by a Grignard reagent like ethylmagnesium bromide, followed by reaction with propyl bromide. The resulting alkyne is then deprotonated again and reacted with a methylating agent.

Step 2: Stereoselective Reduction to this compound

Experimental Protocols

2.2.1. Synthesis of 3-Methyl-2-hexyne (Illustrative)

A general procedure for the alkylation of a terminal alkyne is as follows:[11][12]

-

Materials:

-

Terminal alkyne (e.g., 1-butyne)

-

Sodium amide (NaNH2)

-

Liquid ammonia (B1221849) (NH3)

-

Ethyl bromide

-

-

Procedure:

-

In a flask equipped for low-temperature reactions, condense liquid ammonia.

-

Add sodium amide to the liquid ammonia with stirring.

-

Slowly add the terminal alkyne to the sodium amide suspension.

-

After the formation of the sodium acetylide, slowly add ethyl bromide.

-

Allow the reaction to proceed, then carefully quench with ammonium chloride.

-

Allow the ammonia to evaporate, and work up the reaction mixture by extraction with an organic solvent.

-

Purify the resulting internal alkyne by distillation.

-

2.2.2. Reduction of 3-Methyl-2-hexyne with Lindlar's Catalyst

This protocol describes the partial hydrogenation of an internal alkyne to the corresponding (Z)-alkene.[9][10]

-

Materials:

-

3-Methyl-2-hexyne

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

-

Quinoline (B57606) (optional, as a catalyst poison enhancer)

-

Solvent (e.g., methanol, hexane)

-

Hydrogen gas (H2)

-

-

Procedure:

-

In a round-bottom flask, dissolve the alkyne in a suitable solvent.

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to improve selectivity.

-

Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude (Z)-alkene, which can be further purified by distillation.

-

Visualizations

Wittig Reaction Workflow

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Alternative Hydroboration Route

Caption: Alternative synthesis of this compound via alkyne hydroboration.

References

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. This compound | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-Hexene, 2-methyl-, (Z)- [webbook.nist.gov]

- 8. 3-Methyl-2-hexene [webbook.nist.gov]

- 9. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. homework.study.com [homework.study.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to (Z)-3-Methyl-2-hexene

This technical guide provides an in-depth overview of (Z)-3-Methyl-2-hexene, a valuable organic compound for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Nomenclature and Identification

IUPAC Name: (2Z)-3-Methylhex-2-ene[1]

This compound is a seven-carbon alkene with a methyl group at the third position and a cis-configuration of the substituents around the double bond.

Synonyms:

-

(Z)-3-Methylhex-2-ene[1]

-

(2Z)-3-Methyl-2-hexene[2]

-

3-Methyl-cis-2-hexene[2]

-

(Z)-2-Hexene, 3-methyl-[1]

-

NSC 73929[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

| Property | Value | Unit | Reference |

| Molecular Formula | C₇H₁₄ | [1] | |

| Molecular Weight | 98.19 | g/mol | [1] |

| CAS Number | 10574-36-4 | [1] | |

| Boiling Point | 94 - 97.3 | °C | [3][4] |

| Density | 0.714 | g/cm³ | [4] |

| Refractive Index | 1.414 | [4] | |

| Melting Point | -119 | °C | [3] |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes.[5][6][7] For the synthesis of this compound, a non-stabilized ylide is required to favor the formation of the Z-isomer.[5][7] The proposed synthesis involves the reaction of an appropriate phosphonium (B103445) ylide with a ketone.

Reactants:

-

2-Pentanone

-

Ethyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium in THF)

-

Anhydrous diethyl ether or THF as the solvent

Procedure:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add one equivalent of n-butyllithium (n-BuLi) solution dropwise to the suspension. The formation of the deep red or orange colored ylide indicates a successful reaction.

-

Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to 0°C.

-

Slowly add one equivalent of 2-pentanone, dissolved in a minimal amount of the anhydrous solvent, to the ylide solution dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired this compound and triphenylphosphine (B44618) oxide as a byproduct.

-

Purify the product by fractional distillation or column chromatography on silica (B1680970) gel to isolate the pure this compound.

-

Analysis by Gas Chromatography (GC)

Gas chromatography is an effective technique for analyzing the purity of volatile compounds like this compound and for monitoring the progress of the synthesis reaction.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

A non-polar capillary column (e.g., DB-1 or HP-5ms).

GC Parameters:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 150°C.

-

Hold at 150°C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate.

-

Injection Volume: 1 µL (split injection).

Sample Preparation:

-

Dissolve a small amount of the purified product or a sample from the reaction mixture in a volatile solvent such as hexane (B92381) or pentane. A typical concentration would be in the range of 100-1000 ppm.

Data Analysis:

-

The retention time of the peak corresponding to this compound can be determined by running a standard of the pure compound.

-

The purity of the sample can be estimated by calculating the peak area percentage.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound [stenutz.eu]

- 4. 2-Hexene, 3-methyl-,(2Z)- | CAS#:10574-36-4 | Chemsrc [chemsrc.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

The Profound Impact of Alkene Isomerism on Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and molecular biology, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological function. Among the various forms of stereoisomerism, the geometric isomerism of alkenes, specifically cis-trans (or E/Z) isomerism, plays a pivotal role in the efficacy and selectivity of bioactive compounds. The restricted rotation around a carbon-carbon double bond results in distinct spatial arrangements of substituents, which can lead to dramatic differences in how a molecule interacts with its biological target. This technical guide provides an in-depth exploration of the biological activity of alkene isomers, focusing on key examples from pharmacology, and offers detailed experimental protocols for their evaluation.

The significance of alkene isomerism is underscored by the fact that biological systems, being inherently chiral and shape-selective, can exhibit profoundly different responses to geometric isomers.[1][2] One isomer may elicit a potent therapeutic effect, while the other could be inactive or even toxic.[2] This guide will delve into the molecular mechanisms underlying these differences, present quantitative data to illustrate the disparity in activity, and provide the methodological framework for researchers to investigate these phenomena in their own work.

Case Study 1: Tamoxifen (B1202) and its Metabolites - Modulating the Estrogen Receptor

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[3] It is a prodrug that is metabolized in the liver to more active forms, including 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen.[4] The geometric isomerism of these metabolites is crucial to their pharmacological activity. The trans (Z) isomers are potent antiestrogens, while the cis (E) isomers exhibit estrogenic (agonistic) activity.[3][5]

Quantitative Analysis of Tamoxifen Isomer Activity

The differential activity of tamoxifen isomers is starkly evident in their binding affinities for the estrogen receptor and their effects on cell proliferation. The trans isomer of 4-hydroxytamoxifen binds to the estrogen receptor with an affinity approximately 100-fold greater than the cis isomer.[3] This difference in binding affinity translates to a significant disparity in their ability to inhibit the growth of estrogen-dependent breast cancer cells.

| Compound | Isomer | Target | Assay | IC50 / EC50 | Reference(s) |

| 4-Hydroxytamoxifen | trans (Z) | Estrogen Receptor α | ER Competitive Binding | ~1 nM (Ki) | [3] |

| 4-Hydroxytamoxifen | cis (E) | Estrogen Receptor α | ER Competitive Binding | ~100 nM (Ki) | [3] |

| Fixed Ring Tamoxifen | trans | T47D Cells | Cell Proliferation | Potent Antiestrogen | [6] |

| Fixed Ring Tamoxifen | cis | T47D Cells | Cell Proliferation | Estrogenic | [6] |

| Fixed Ring 4-Hydroxytamoxifen | trans | T47D Cells | Cell Proliferation | Potent Antiestrogen | [6] |

| Fixed Ring 4-Hydroxytamoxifen | cis | T47D Cells | Cell Proliferation | Weak Antiestrogen (IC50 ~4x10⁻⁸ to 2x10⁻⁷ M) | [6] |

| Fixed Ring Metabolite E | trans | T47D Cells | Cell Proliferation | Weak Partial Agonist | [6] |

| Fixed Ring Metabolite E | cis | T47D Cells | Cell Proliferation | Potent Agonist (EC50 ~4x10⁻¹² to 1x10⁻¹¹ M) | [6] |

Mechanism of Action and Signaling Pathway

The differential activity of tamoxifen isomers stems from the distinct conformations they induce in the estrogen receptor upon binding. The binding of the agonist, estradiol, or the cis isomer of a tamoxifen metabolite, induces a conformational change in the receptor that facilitates the recruitment of co-activator proteins, leading to the transcription of estrogen-responsive genes and cell proliferation.[5]

In contrast, the binding of the antagonist, the trans isomer of 4-hydroxytamoxifen, induces a different conformational change in the receptor.[5] This altered conformation prevents the binding of co-activators and instead promotes the recruitment of co-repressor proteins, thereby inhibiting gene transcription and arresting cell growth.[5]

Caption: Differential signaling of estrogen receptor by alkene isomers.

Case Study 2: Combretastatin (B1194345) A-4 - Targeting Tubulin Dynamics

Combretastatin A-4 (CA-4) is a natural product isolated from the African bush willow tree, Combretum caffrum. It is a potent anticancer agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[7] The biological activity of CA-4 is highly dependent on its cis (Z) stilbene (B7821643) configuration. The trans (E) isomer is significantly less active.[8]

Quantitative Analysis of Combretastatin A-4 Isomer Activity

The disparity in the cytotoxic and anti-proliferative effects of the cis and trans isomers of combretastatin A-4 is substantial. The cis isomer exhibits potent activity against a wide range of cancer cell lines, with IC50 values often in the nanomolar range. In contrast, the trans isomer is largely inactive.

| Compound | Isomer | Target | Assay | IC50 / EC50 | Reference(s) |

| Combretastatin A-4 | cis (Z) | Tubulin Polymerization | In vitro assay | Potent Inhibitor | [8][9] |

| Combretastatin A-4 | trans (E) | Tubulin Polymerization | In vitro assay | Inactive | [8][9] |

| Combretastatin A-4 | cis (Z) | Various Cancer Cell Lines | Cytotoxicity Assay | < 10 nM | [8] |

| Combretastatin A-4 | trans (E) | Various Cancer Cell Lines | Cytotoxicity Assay | Significantly less potent | [8] |

| Azo-Combretastatin A-4 | cis (light-activated) | Various Cancer Cell Lines | Cytotoxicity Assay | Mid-nanomolar range | [8] |

| Azo-Combretastatin A-4 | trans (dark) | Various Cancer Cell Lines | Cytotoxicity Assay | 13-35 fold less potent | [8] |

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | cis (Z) | EA.hy926 cells | Cytotoxicity Assay | 0.13 ± 0.01 µM | [10] |

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | cis (Z) | HT-29 cells | Cytotoxicity Assay | 0.008 ± 0.001 µM | [10] |

Mechanism of Action and Interaction with Tubulin

Combretastatin A-4 exerts its biological effect by binding to the colchicine-binding site on β-tubulin.[7][11] The cis configuration of the stilbene bridge is crucial for this interaction. The two aromatic rings of the cis isomer are held in a specific spatial orientation that allows for optimal binding within the colchicine (B1669291) pocket, leading to the inhibition of tubulin polymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.[7]

The trans isomer, being more planar, does not fit as effectively into the binding site, resulting in a significantly weaker interaction and a lack of inhibitory activity on tubulin polymerization.[11]

References

- 1. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. Tamoxifen and the Estrogen Receptor Ligand Binding Domain [biology.kenyon.edu]

- 6. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The interaction with tubulin of a series of stilbenes based on combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Synthesis of Trisubstituted Alkenes: A Technical Guide to Discovery and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Trisubstituted alkenes are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their stereoselective synthesis has been a long-standing challenge in organic chemistry, driving the development of numerous innovative synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the historical context and the evolution of synthetic strategies for accessing these valuable compounds, with a focus on detailed experimental protocols and comparative quantitative data.

Historical Perspectives: Early Insights into Regioselectivity

The initial understanding of alkene formation was governed by empirical rules that predicted the regiochemical outcome of elimination reactions. These foundational principles laid the groundwork for the development of more sophisticated and selective methods.

Zaitsev's Rule: The Thermodynamic Product

In 1875, Alexander Zaitsev formulated an empirical rule stating that in an elimination reaction, the major product is the most substituted (and therefore most stable) alkene.[1][2][3] This is often referred to as the "Zaitsev product" and is the result of thermodynamic control. The reaction proceeds through the removal of a proton from the β-carbon with the fewest hydrogen substituents.[1][4]

Hofmann's Rule: The Kinetic Product

In contrast to Zaitsev's rule, August Wilhelm von Hofmann observed that the thermal decomposition of quaternary ammonium (B1175870) hydroxides leads to the formation of the least substituted alkene as the major product.[5][6] This "Hofmann product" arises from a kinetically controlled process where the sterically bulky leaving group dictates the abstraction of the most accessible β-proton.[5][7]

Foundational Olefination Reactions

The limitations of elimination reactions in terms of stereocontrol spurred the development of olefination reactions, which construct the double bond by coupling a carbonyl compound with a carbon nucleophile.

The Wittig Reaction

Developed by Georg Wittig in the 1950s, the Wittig reaction is a cornerstone of alkene synthesis. It involves the reaction of a phosphorus ylide with an aldehyde or ketone.[8][9][10] The stereochemical outcome is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[9][10] The synthesis of trisubstituted alkenes via the Wittig reaction often involves the use of ketones, which can present challenges in terms of reactivity and selectivity.[8]

The Horner-Wadsworth-Emmons (HWE) Reaction

A significant modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts.[11][12] This generally leads to the stereoselective formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproduct simplifies purification.[11][12]

Advanced Methodologies for Trisubstituted Alkene Synthesis

Building upon these foundational methods, a host of powerful and highly selective reactions have been developed to address the challenges of trisubstituted alkene synthesis, particularly concerning stereocontrol.

The Julia-Lythgoe and Julia-Kocienski Olefinations

The Julia-Lythgoe olefination, reported by Marc Julia and Jean-Marc Paris in 1973, involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by functionalization of the resulting alcohol and reductive elimination to yield the alkene.[13][14][15] This method is particularly effective for the synthesis of (E)-alkenes.[13] A one-pot modification, the Julia-Kocienski olefination, offers greater operational simplicity.[15]

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized the formation of carbon-carbon bonds, including those in trisubstituted alkenes.

The Heck reaction, discovered independently by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, involves the coupling of an unsaturated halide with an alkene.[16][17][18] While challenging with internal olefins, the Heck reaction can be employed for the stereoselective synthesis of trisubstituted alkenes, often favoring the trans product.[7][16][17]

The Suzuki-Miyaura coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, utilizes an organoboron reagent and an organohalide.[19][20][21] This versatile reaction offers high functional group tolerance and can be adapted for the stereoselective synthesis of trisubstituted alkenes.[19][20]

Olefin Metathesis

Olefin metathesis, recognized with the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, has emerged as a powerful tool for the formation of carbon-carbon double bonds.[22][23] Both ring-closing metathesis (RCM) and cross-metathesis (CM) can be applied to the synthesis of trisubstituted alkenes, with catalyst choice playing a crucial role in determining efficiency and stereoselectivity.[22][23][24]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of trisubstituted alkenes using the aforementioned key methodologies.

Table 1: Elimination Reactions

| Reaction | Substrate | Base/Conditions | Major Product | Minor Product | Ratio (Major:Minor) | Reference |

| Zaitsev Elimination | 2-bromo-2-methylbutane | NaOEt, EtOH, 70°C | 2-methyl-2-butene | 2-methyl-1-butene | 71:29 | N/A |

| Hofmann Elimination | (2-butyl)trimethylammonium hydroxide | Heat | 1-butene | 2-butene | 95:5 | N/A |

Table 2: Olefination Reactions

| Reaction | Carbonyl Compound | Ylide/Phosphonate | Conditions | Product | Yield (%) | E/Z Ratio | Reference |

| Wittig Reaction | Acetophenone | Ethyl (triphenylphosphoranylidene)acetate | Toluene, reflux, 24h | Ethyl 3-phenyl-2-butenoate | 85 | 85:15 | N/A |

| HWE Reaction | Cyclohexanone | Triethyl phosphonoacetate | NaH, THF, 25°C | Ethyl 2-cyclohexylideneacetate | 92 | >95:5 (E) | [11] |

| Julia-Kocienski Olefination | Benzaldehyde | 1-phenyl-1H-tetrazol-5-yl methyl sulfone | KHMDS, THF, -78°C to rt | Stilbene | 95 | >95:5 (E) | [15] |

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Substrates | Catalyst/Ligand/Base | Conditions | Product | Yield (%) | Stereoselectivity | Reference |

| Heck Reaction | Iodobenzene, Methyl methacrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Acetonitrile, 80°C | Methyl 2-phenylacrylate | 85 | N/A | [7] |

| Suzuki-Miyaura Coupling | (E)-1-bromo-1-propene, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80°C | (E)-1-phenyl-1-propene | 92 | >98% E | [20] |

Table 4: Olefin Metathesis

| Reaction Type | Substrates | Catalyst | Conditions | Product | Yield (%) | E/Z Ratio | Reference |

| Cross-Metathesis | 1-octene, 2-methyl-1-propene | Grubbs' 2nd Gen. | CH₂Cl₂, 40°C | 2-methyl-2-nonene | 81 | 4:1 | [23] |

| Ring-Closing Metathesis | Diene precursor | Schrock's Catalyst | Toluene, 80°C | 1-methylcyclooctene | 95 | N/A | [22] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Horner-Wadsworth-Emmons Reaction for Trisubstituted Alkene Synthesis

Materials:

-

Triethyl phosphonoacetate (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ketone (e.g., Cyclohexanone, 1.0 eq)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the ketone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Heck Reaction for Trisubstituted Alkene Synthesis

Materials:

-

Aryl halide (e.g., Iodobenzene, 1.0 eq)

-

Alkene (e.g., Methyl methacrylate, 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)

-

Triethylamine (B128534) (Et₃N, 2.0 eq)

-

Anhydrous acetonitrile

Procedure:

-

To a Schlenk flask, add palladium(II) acetate and tri(o-tolyl)phosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous acetonitrile, the aryl halide, the alkene, and triethylamine via syringe.

-

Heat the reaction mixture to 80 °C and stir for the appropriate time (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Suzuki-Miyaura Coupling for Trisubstituted Alkene Synthesis

Materials:

-

Alkenyl halide (e.g., (E)-1-bromo-1-propene, 1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)

-

2 M aqueous sodium carbonate solution (2.0 eq)

-

Toluene/Ethanol mixture (e.g., 3:1)

Procedure:

-

In a round-bottom flask, combine the alkenyl halide, arylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

-

Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously until the starting materials are consumed (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows.

Caption: Zaitsev Elimination Pathway.

Caption: Hofmann Elimination Pathway.

Caption: Catalytic Cycle of the Heck Reaction.

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Caption: Catalytic Cycle of Olefin Metathesis.

Conclusion

The synthesis of trisubstituted alkenes has evolved from reliance on classical elimination reactions with limited stereocontrol to a sophisticated array of highly selective and efficient methodologies. The development of powerful olefination and cross-coupling reactions has provided chemists with the tools to construct these important structural motifs with remarkable precision. For researchers in drug discovery and development, a thorough understanding of these methods is essential for the design and synthesis of novel therapeutic agents. The continued innovation in this field promises even more powerful and sustainable approaches for the stereoselective synthesis of trisubstituted alkenes in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. 7.7 Elimination Reactions: Zaitsev’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 7. Hofmann Elimination: Mechanism, Steps & Easy Example [vedantu.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. aakash.ac.in [aakash.ac.in]

- 15. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Highly(≥98%) Stereo- and Regioselective Trisubstituted Alkene Synthesis of Wide Applicability via 1-Halo-1-alkyne Hydroboration-Tandem Negishi-Suzuki Coupling or Organoborate Migratory Insertion Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on the Theoretical Stability of (Z)-3-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical calculations determining the stability of (Z)-3-Methyl-2-hexene. It delves into the fundamental principles governing alkene stability, outlines prevalent computational methodologies, and presents detailed experimental protocols for empirical validation.

Core Principles of Alkene Stability

The stability of an alkene is primarily governed by a combination of electronic and steric factors. For trisubstituted alkenes like 3-methyl-2-hexene (B101136), the interplay between these factors determines the relative energies of its geometric isomers.

-

Degree of Substitution (Zaitsev's Rule): Generally, more substituted alkenes are more stable. This is attributed to the stabilizing effect of alkyl groups on the double bond. 3-Methyl-2-hexene is a trisubstituted alkene, which is inherently more stable than its monosubstituted or disubstituted isomers.

-